Cas no 88590-00-5 (2-Phenyl-9H-carbazole)

2-Phenyl-9H-carbazole structure
2-Phenyl-9H-carbazole structure
Product Name:2-Phenyl-9H-carbazole
Número CAS:88590-00-5
MF:C18H13N
Megavatios:243.302524328232
MDL:MFCD26402145
CID:1120486
PubChem ID:354334357
Update Time:2024-12-09

2-Phenyl-9H-carbazole Propiedades químicas y físicas

Nombre e identificación

    • 2-phenyl-9H-Carbazole
    • 2-phenylcarbazole
    • 2-phenyl carbazole
    • 9H-Carbazole, 2-phenyl-
    • IMLDYQBWZHPGJA-UHFFFAOYSA-N
    • AK402554
    • P2375
    • 2-Phenyl-9H-carbazole (ACI)
    • Carbazole, 2-phenyl- (7CI)
    • 2-Phenyl-9H-carbazole
    • MDL: MFCD26402145
    • Renchi: 1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12,19H
    • Clave inchi: IMLDYQBWZHPGJA-UHFFFAOYSA-N
    • Sonrisas: C1C=CC(C2C=C3NC4C(C3=CC=2)=CC=CC=4)=CC=1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 1
  • Complejidad: 307
  • Xlogp3: 5.3
  • Superficie del Polo topológico: 15.8

Propiedades experimentales

  • Denso: 1.208±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Insuluble (2.1E-4 g/L) (25 ºC),

2-Phenyl-9H-carbazole Información de Seguridad

2-Phenyl-9H-carbazole PrecioMás >>

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2-Phenyl-9H-carbazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: 1,2-Dichlorobenzene ;  24 h, 180 °C
Referencia
One-pot synthesis of carbazoles via tandem C-C cross-coupling and reductive amination
Goo, Deuk-Young; Woo, Sang Kook, Organic & Biomolecular Chemistry, 2016, 14(1), 122-130

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: 1,2-Dichlorobenzene ;  5 h, 180 °C
Referencia
Reversal Reactivity of β-Alkylnitroalkenes as 1,3-Binucleophiles: Application to Nitroarenes using Organocatalysis
Majee, Debashis; Goud, S. Banuprakash; Guin, Soumitra; Rathor, Shikha S.; Patel, Ashvani K.; et al, Asian Journal of Organic Chemistry, 2021, 10(7), 1650-1654

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Silica Solvents: Acetone ,  Water ;  48 h, 28 - 32 °C
Referencia
Visible-light-promoted intramolecular C-H amination in aqueous solution: synthesis of carbazoles
Yang, Lizheng; Zhang, Yipin; Zou, Xiaodong; Lu, Hongjian; Li, Guigen, Green Chemistry, 2018, 20(6), 1362-1366

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Manganese oxide (MnO2) Catalysts: Cupric acetate Solvents: Dimethylformamide ;  1 h, 200 °C
1.2 Reagents: Ethylenediamine Solvents: Water
Referencia
Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C-H/N-H Coupling
Takamatsu, Kazutaka; Hirano, Koji; Satoh, Tetsuya; Miura, Masahiro, Organic Letters, 2014, 16(11), 2892-2895

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethyl sulfoxide ;  25 min, 180 °C
1.2 Reagents: Ethyl acetate
Referencia
Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst
Steingruber, H. Sebastian; Mendioroz, Pamela; Volpe, Maria A.; Gerbino, Dario C., Synthesis, 2021, 53(21), 4048-4058

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Cupric acetate ,  Potassium carbonate ,  Bis(pinacolato)diborane Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl]bis(1,1,1-trifluoro… Solvents: o-Xylene ;  24 h, 130 °C
Referencia
Amino-Directed RhIII-Catalyzed C-H Activation Leading to One-Pot Synthesis of N-H Carbazoles
Jiang, Qibai; Duan-Mu, Dandan; Zhong, Wei; Chen, Hao; Yan, Hong, Chemistry - A European Journal, 2013, 19(6), 1903-1907

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
Referencia
Efficient synthesis of aryl-substituted carbazoles via tandem double or triple Suzuki coupling and Cadogan cyclization
Kim, Hyeong Seok; Goo, Deuk-young; Woo, Sang Kook, Tetrahedron, 2017, 73(11), 1413-1423

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pivalic acid ,  1-Methylnaphthalene Catalysts: Cupric acetate ,  Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: N-Methyl-2-pyrrolidone ;  3 h, 120 °C; cooled
Referencia
Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C-H Amination
Suzuki, Chiharu; Hirano, Koji; Satoh, Tetsuya; Miura, Masahiro, Organic Letters, 2015, 17(6), 1597-1600

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  24 h, 90 °C
Referencia
Chiral Phosphoric Acid Catalyzed Atroposelective C-H Amination of Arenes
Xia, Wang; An, Qian-Jin; Xiang, Shao-Hua; Li, Shaoyu ; Wang, Yong-Bin; et al, Angewandte Chemie, 2020, 59(17), 6775-6779

2-Phenyl-9H-carbazole Raw materials

2-Phenyl-9H-carbazole Preparation Products

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